molecular formula C26H23FN2O5S B2618816 2-[3-(3,4-dimethylbenzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide CAS No. 866897-61-2

2-[3-(3,4-dimethylbenzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide

Cat. No.: B2618816
CAS No.: 866897-61-2
M. Wt: 494.54
InChI Key: ICXKBYKRMUKUOL-UHFFFAOYSA-N
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Description

This compound features a quinolin-4-one core substituted at position 3 with a 3,4-dimethylbenzenesulfonyl group, at position 6 with fluorine, and at the acetamide moiety with a 4-methoxyphenyl group. The fluorine atom at position 6 may improve metabolic stability and membrane permeability due to its electron-withdrawing nature, and the 4-methoxyphenyl substituent could influence solubility and pharmacokinetics .

Properties

IUPAC Name

2-[3-(3,4-dimethylphenyl)sulfonyl-6-fluoro-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23FN2O5S/c1-16-4-10-21(12-17(16)2)35(32,33)24-14-29(23-11-5-18(27)13-22(23)26(24)31)15-25(30)28-19-6-8-20(34-3)9-7-19/h4-14H,15H2,1-3H3,(H,28,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICXKBYKRMUKUOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC(=O)NC4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3,4-dimethylbenzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions using sulfonyl chlorides in the presence of a base such as pyridine.

    Acetamide Formation: The final step involves the formation of the acetamide moiety through the reaction of the intermediate with 4-methoxyaniline and acetic anhydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[3-(3,4-dimethylbenzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline and benzene rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

The compound 2-[3-(3,4-dimethylbenzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide has garnered interest in various scientific research applications due to its unique chemical structure and potential biological activities. This article explores its applications across different fields, particularly in medicinal chemistry, focusing on its antitumor and antimicrobial properties.

Antitumor Activity

Research indicates that compounds similar to this one exhibit significant antitumor properties. In vitro studies have shown that derivatives containing the quinoline structure can induce apoptosis in cancer cells through the activation of caspases. For instance, a study demonstrated that:

  • Mechanism of Action : The compound may inhibit specific kinases involved in cancer cell proliferation.
  • Case Study : A derivative was tested against various cancer cell lines, showing IC50 values in the low micromolar range, indicating potent cytotoxicity.

Antimicrobial Properties

The compound also displays broad-spectrum antimicrobial activity. Studies have highlighted its effectiveness against various bacterial strains:

CompoundTarget OrganismsMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus0.5 µg/mL
Compound BEscherichia coli1 µg/mL

These findings suggest that the compound could be developed further as a potential antimicrobial agent.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Key modifications impacting activity include:

  • Fluorine Substitution : Enhances lipophilicity and bioavailability.
  • Sulfonamide Group : Plays a critical role in enzyme inhibition.

Synthetic Pathways

The synthesis of this compound can be approached through various chemical reactions, including:

  • Oxidation : The sulfonyl group can undergo oxidation to form sulfoxides or sulfones.
  • Reduction : Potential reduction pathways can be explored to modify the quinoline structure.

Mechanism of Action

The mechanism of action of 2-[3-(3,4-dimethylbenzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets depend on the specific biological context and the functional groups involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues are compared below based on substituents and biological relevance:

Compound Name Sulfonyl Group Quinoline Substituents Acetamide Substituent Molecular Weight (g/mol) Notable Properties
Target Compound 3,4-Dimethylbenzene 6-Fluoro 4-Methoxyphenyl 523.54 Enhanced metabolic stability; potential dual antimicrobial/anticancer activity
2-[6-Fluoro-3-(4-fluorobenzenesulfonyl)-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide 4-Fluorobenzene 6-Fluoro 2-Methylphenyl 497.50 High lipophilicity; tested in cytotoxicity screens (data not reported)
2-[3-(Benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(4-chlorophenyl)acetamide Benzene (unsubstituted) 6-Ethyl 4-Chlorophenyl 509.00 Reduced electron-withdrawing effects; chloro group may enhance DNA interaction
N-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(3,4-dichlorophenyl)acetamide N/A (pyrazole core) N/A 3,4-Dichlorophenyl 405.27 Structural similarity to penicillin; demonstrated hydrogen-bonded dimer formation

Crystallographic and Conformational Analysis

  • Hydrogen Bonding : The target compound’s benzenesulfonyl and acetamide groups likely facilitate intermolecular hydrogen bonding, similar to the R22(10) dimer motifs observed in ’s dichlorophenyl acetamide .
  • Dihedral Angles: Substituents on the sulfonyl and acetamide groups influence molecular conformation.

Biological Activity

2-[3-(3,4-dimethylbenzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide is a complex organic compound with a unique chemical structure that positions it as a potential candidate for various biological applications. This article reviews its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by data tables and case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

PropertyValue
Molecular Formula C27H25FN2O4S
Molecular Weight 492.57 g/mol
CAS Number 872207-59-5

The structure includes a quinoline core with a sulfonyl group and multiple aromatic rings, which contribute to its biological activity.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of quinoline can inhibit bacterial growth by targeting specific enzymes involved in cell wall synthesis. The sulfonyl group enhances the binding affinity to bacterial enzymes, leading to effective inhibition .

Anti-inflammatory Effects

The compound has been noted for its anti-inflammatory properties. In vitro studies demonstrated that it can reduce the production of pro-inflammatory cytokines in human cell lines. This suggests potential therapeutic applications in treating inflammatory diseases such as arthritis and asthma .

Anticancer Properties

Several studies have highlighted the anticancer potential of similar compounds. For example, quinoline derivatives have been shown to induce apoptosis in cancer cells by activating caspase pathways. The presence of the methoxyphenyl group may enhance this activity through increased lipophilicity, allowing better cellular uptake .

The mechanism by which this compound exerts its biological effects involves interaction with various molecular targets:

  • Enzyme Inhibition : The compound can bind to specific enzymes, inhibiting their activity and disrupting metabolic processes in pathogens or cancer cells.
  • Cell Signaling Modulation : It may influence signaling pathways related to inflammation and cell proliferation, thereby modulating the cellular response to stress or damage .

Case Studies

  • Antimicrobial Efficacy : A study involving several quinoline derivatives demonstrated that compounds with a sulfonamide moiety exhibited enhanced antibacterial activity against Gram-positive bacteria. The compound in focus showed MIC values comparable to standard antibiotics .
  • Anti-inflammatory Activity : In a controlled experiment using human macrophages, treatment with the compound resulted in a significant decrease in TNF-alpha production, indicating its potential utility in inflammatory conditions .
  • Anticancer Activity : A recent study evaluated the effects of similar quinoline-based compounds on various cancer cell lines. The results indicated that these compounds could effectively induce apoptosis and inhibit cell proliferation at low micromolar concentrations .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing this compound?

The synthesis involves multi-step reactions, starting with the Friedländer condensation to form the quinoline core. Key steps include sulfonylation at position 3 and acetamide coupling at position 1. Controlled conditions (e.g., 60–80°C in DMF for sulfonylation) and catalysts like pyridine improve yields. Purity is ensured via column chromatography (silica gel, ethyl acetate/hexane gradient). Critical parameters include solvent polarity, stoichiometric ratios, and inert atmospheres to prevent side reactions .

Q. Which spectroscopic and chromatographic techniques are recommended for structural characterization?

Use ¹H/¹³C NMR to confirm substituent positions (e.g., sulfonyl and methoxyphenyl groups) and HRMS for molecular weight validation. HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95%). FT-IR identifies functional groups (e.g., carbonyl at ~1700 cm⁻¹). X-ray crystallography resolves stereochemistry if crystals are obtainable .

Q. How should initial biological activity screening be designed?

Prioritize in vitro assays against disease-relevant targets (e.g., kinases, proteases) due to the quinoline core’s pharmacological relevance. Use dose-response curves (1–100 µM) to determine IC₅₀ values. Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with triplicate experiments. Cell viability assays (MTT) in cancer lines (e.g., HeLa, MCF-7) are recommended .

Q. What strategies address poor aqueous solubility during formulation?

Employ co-solvents (e.g., PEG 400), cyclodextrin complexation , or nanoparticle encapsulation . Structural modifications (e.g., replacing the 4-methoxyphenyl group with a polar substituent) can enhance solubility without compromising activity. Solubility parameters (logP) should be calculated using software like MarvinSketch .

Q. How can structure-activity relationship (SAR) studies be initiated for this compound?

Synthesize analogs with variations in the sulfonyl (e.g., 3,4-dichloro vs. 3,4-dimethyl) and methoxyphenyl groups. Test analogs in parallel using standardized assays (e.g., enzyme inhibition). Correlate substituent electronic/hydrophobic properties (Hammett σ, π values) with activity trends .

Advanced Research Questions

Q. What mechanistic insights explain its reactivity in substitution and redox reactions?

The sulfonyl group acts as an electron-withdrawing group, directing electrophilic substitution to the quinoline ring’s 6-fluoro position. Reduction (NaBH₄) of the 4-oxo group generates dihydroquinoline derivatives, altering π-conjugation. DFT calculations (Gaussian 16) can model transition states for sulfonylation and acetamide coupling .

Q. How should contradictory biological activity data across studies be resolved?

Compare assay conditions (e.g., cell line heterogeneity, serum concentration). Use isothermal titration calorimetry (ITC) to validate target binding affinity. Structural analogs with minor substituent changes (e.g., 4-ethylphenyl vs. 4-methoxyphenyl) may exhibit divergent activity due to steric effects .

Q. What computational methods predict its pharmacokinetic and toxicity profiles?

Molecular docking (AutoDock Vina) identifies potential off-target interactions (e.g., CYP450 enzymes). ADMET Predictor estimates bioavailability (%F >30) and hepatotoxicity. MD simulations (GROMACS) assess membrane permeability .

Q. How can synergistic effects with existing therapeutics be evaluated?

Design combination index (CI) assays using the Chou-Talalay method. Test with chemotherapeutics (e.g., cisplatin) at fixed molar ratios. RNA-seq analysis post-treatment identifies pathway crosstalk (e.g., apoptosis vs. DNA repair) .

Q. What advanced analytical methods quantify trace impurities in batch synthesis?

LC-MS/MS with MRM mode detects impurities at ppm levels. NMR-based metabolomics identifies degradation products. Quality control protocols should include spiked recovery experiments to validate sensitivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.